Methyl6-amino-3,3-dimethyl-5-oxohexanoatehydrochloride
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Overview
Description
Preparation Methods
The preparation of Methyl6-amino-3,3-dimethyl-5-oxohexanoatehydrochloride involves several synthetic routes and reaction conditions. One common method includes the esterification of 6-amino-3,3-dimethyl-5-oxohexanoic acid with methanol in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl6-amino-3,3-dimethyl-5-oxohexanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
Methyl6-amino-3,3-dimethyl-5-oxohexanoatehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl6-amino-3,3-dimethyl-5-oxohexanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl6-amino-3,3-dimethyl-5-oxohexanoatehydrochloride can be compared with other similar compounds, such as:
Methyl 6-amino-3,5-dibromopicolinate: This compound has a similar amino group but differs in its bromine substituents.
Methyl 6-amino-3,3-dimethyl-5-oxohexanoate: The non-hydrochloride form of the compound. The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C9H18ClNO3 |
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Molecular Weight |
223.70 g/mol |
IUPAC Name |
methyl 6-amino-3,3-dimethyl-5-oxohexanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(2,4-7(11)6-10)5-8(12)13-3;/h4-6,10H2,1-3H3;1H |
InChI Key |
OWLBPENJWYOSMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)CN)CC(=O)OC.Cl |
Origin of Product |
United States |
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